molecular formula C24H28O B051208 trans-1-Methoxy-4-(2-(4-(4-propylcyclohexyl)phenyl)ethynyl)benzene CAS No. 116903-47-0

trans-1-Methoxy-4-(2-(4-(4-propylcyclohexyl)phenyl)ethynyl)benzene

Cat. No. B051208
CAS RN: 116903-47-0
M. Wt: 332.5 g/mol
InChI Key: JQKHCVKNAJSAIX-UHFFFAOYSA-N
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Description

The compound "trans-1-Methoxy-4-(2-(4-(4-propylcyclohexyl)phenyl)ethynyl)benzene" does not have direct references in the provided studies. However, related research on similar compounds can help understand its characteristics by analogy and inference.

Synthesis Analysis

The synthesis methods for related compounds often involve multi-step organic reactions, including photoisomerization, reductive cleavage, and HPLC isolation, which may apply to our compound of interest. For example, photoisomerization has been used to yield multi-component mixtures of isomers from similar aromatic compounds, which are then separated using HPLC (Englert et al., 1978).

Molecular Structure Analysis

The molecular structure of related compounds is typically established using NMR spectroscopy, including 1H-NMR and 13C-NMR, alongside other techniques like FT-IR and X-ray diffraction. These methods provide insights into the structural configurations and isomer forms (G. Englert, S. H. Weber, M. Klaus, 1978).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include photochemical transformations, electrochemical reductions, and isomerization under alkaline conditions. These reactions can alter the chemical structure and properties of the compound, leading to various isomers and derivatives (Saltiel & Marchand, 1991).

Physical Properties Analysis

The physical properties such as solubility, melting point, and phase behavior can be influenced by the molecular structure and substituents. Liquid-crystalline behavior and mesophase morphology have been observed in related tetrasubstituted benzenes, suggesting that our compound might also exhibit similar properties under certain conditions (Norbert et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other substances, are influenced by the functional groups and overall molecular structure. Studies on similar compounds have shown various reactions such as dealkylation, hydroxylation, and conjugate addition, which could also be relevant to our compound of interest (Z. Zhou, 2011).

Scientific Research Applications

Isomerization and Chemical Synthesis

  • Isomerization Reactions : Research has explored isomerization reactions under alkaline conditions, highlighting the chemical behavior of similar compounds in the presence of catalysts, temperature, and reaction time optimization (Zhou, 2011).

Electrochemical Studies

  • Cryo-electrochemistry : Investigations into the reductive cleavage of phenyl sulfones and thioethers in tetrahydrofuran (THF) have shown the potential for low-temperature electrochemical studies to provide insights into reaction kinetics and mechanisms (Fietkau et al., 2006), (Paddon et al., 2006).

Organic Synthesis and Reactivity

  • Synthesis of Derivatives : The synthesis and study of derivatives of similar compounds, evaluating their antioxidant, anti-inflammatory, and gastroprotector activities, demonstrate the chemical versatility and biological relevance of these molecules (Freire et al., 2005).

  • Mechanistic Probes in Organic Reactions : Cyclopropyl alkynes as probes suggest the utility of structurally similar compounds in distinguishing between vinyl radical and ionic intermediates, providing a method for probing reaction mechanisms (Gottschling et al., 2005).

Material Science and Sensing

  • High-pressure Vapor-phase Reactions : Studies on the hydrodeoxygenation of lignin-derived compounds to hydrocarbons using bimetallic catalysts reveal the potential of related compounds in the production of renewable chemicals and fuels (Yohe et al., 2016).

  • Sensing Applications : The synthesis of organometallic compounds incorporating functionalities similar to the compound of interest has led to the development of sensors for picric acid, showcasing the application of these molecules in detecting explosives (Samanta & Mukherjee, 2013).

properties

IUPAC Name

1-methoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O/c1-3-4-19-7-13-22(14-8-19)23-15-9-20(10-16-23)5-6-21-11-17-24(25-2)18-12-21/h9-12,15-19,22H,3-4,7-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKHCVKNAJSAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564126
Record name 1-Methoxy-4-{[4-(trans-4-propylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene

CAS RN

116903-47-0
Record name 1-Methoxy-4-{[4-(trans-4-propylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((4-methoxyphenyl)ethynyl)-4-(trans-4-propylcyclohexyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-((4-methoxyphenyl)-ethylnyl)-4-(trans-4-propylcyclohexyl)-benzol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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